molecular formula C17H16BrN3S B14137616 1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione CAS No. 488107-51-3

1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

Cat. No.: B14137616
CAS No.: 488107-51-3
M. Wt: 374.3 g/mol
InChI Key: NQHIUZMHBFTPFS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both bromophenyl and phenyl groups, along with the triazole and thione functionalities, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with bromophenyl and phenyl substituents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione
  • 1-(4-Fluorophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione
  • 1-(4-Iodophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

Uniqueness

1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

488107-51-3

Molecular Formula

C17H16BrN3S

Molecular Weight

374.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

InChI

InChI=1S/C17H16BrN3S/c18-14-9-7-13(8-10-14)16-19-11-4-12-20(19)17(22)21(16)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2

InChI Key

NQHIUZMHBFTPFS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CC=C(C=C4)Br

solubility

11.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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